Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Cyanopyridine-2-sulfinic acid (CAS No. 2166910-83-2) is a highly reactive, electron-deficient heteroaryl intermediate utilized in advanced cross-coupling reactions and pharmaceutical synthesis. Like most [1], it exhibits inherent thermal instability, particularly in aqueous media. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways—disproportionation, oxidation, and desulfination—and establishes a self-validating experimental protocol for kinetic profiling.
Mechanistic Framework of Degradation
The thermal stability of 5-Cyanopyridine-2-sulfinic acid is dictated by the delicate interplay between the reactive sulfinic moiety (
−SO2H
) and the highly electron-deficient pyridine ring. In aqueous solutions, the compound is subjected to three primary degradation pathways:
Disproportionation : The free sulfinic acid is highly unstable. In acidic to neutral aqueous conditions, it undergoes a bimolecular disproportionation to yield the corresponding thiosulfonate (
R−SO2−S−R
) and sulfonic acid (
R−SO3H
). As established in fundamental [2], this reaction requires the nucleophilic attack of one sulfinic acid molecule onto the protonated form of another.
Oxidation : In the presence of dissolved oxygen or reactive oxygen species (ROS), the sulfinic acid is rapidly oxidized to 5-cyanopyridine-2-sulfonic acid.
Desulfination : At elevated temperatures (>60°C), the compound undergoes thermal extrusion of sulfur dioxide (
SO2
), yielding 3-cyanopyridine.
Figure 1: Primary aqueous degradation pathways of 5-Cyanopyridine-2-sulfinic acid.
Electronic and Structural Determinants
To control the stability of [3], one must understand the causality behind its reactivity:
The 5-Cyano Effect on Desulfination : The cyano group is strongly electron-withdrawing via both inductive (
−I
) and mesomeric (
−M
) effects. During thermal desulfination, the
C−S
bond cleaves, and
SO2
is extruded. The electron-withdrawing nature of the cyano group stabilizes the developing negative charge on the pyridine ring at the transition state, significantly lowering the activation energy (
Ea
) for desulfination compared to unsubstituted pyridine-2-sulfinic acid.
pH-Dependent Speciation : The stability of this compound is highly pH-dependent. At a pH above its
pKa
(typically ~1.5 - 2.5 for electron-deficient heteroaryl sulfinic acids), the molecule exists as the sulfinate anion . The anion is vastly more stable than the free acid because the bimolecular disproportionation mechanism is suppressed; the lack of a protonated electrophilic partner prevents the initial condensation step.
Experimental Workflows for Stability Profiling
To accurately determine the thermal envelope of this compound, a rigorous, self-validating kinetic profiling protocol is required.
The Principle of Self-Validation : Trustworthiness in kinetic profiling requires a strict mass balance. By utilizing LC-MS/MS with Diode Array Detection (DAD), this protocol ensures that the molar sum of the parent compound and its identified degradants equals the initial concentration (
C0
). If the mass balance drops below 95%, it indicates uncharacterized volatile loss (e.g., escaping
SO2
without capturing the aryl counterpart) or irreversible binding to the vial, prompting immediate methodological correction.
Step-by-Step Methodology
Buffer Preparation : Prepare 50 mM aqueous buffer solutions at pH 3.0 (Citrate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Degas all buffers by sparging with Argon for 30 minutes to eliminate oxidative variables.
Sample Initiation : Dissolve 5-Cyanopyridine-2-sulfinic acid to a final concentration of 1.0 mg/mL in the respective buffers. Immediately seal the vials under an Argon headspace.
Thermal Incubation : Place the sealed vials in thermostatic water baths set to 25°C, 40°C, and 60°C.
Aliquot Sampling & Quenching : At predefined timepoints (0, 2, 4, 8, 24, 48, and 72 hours), extract a 50 µL aliquot. Crucial Causality: Immediately quench the aliquot by diluting it 1:10 in ice-cold Acetonitrile containing 0.1% Formic Acid. The rapid temperature drop halts thermal degradation, while the organic solvent disrupts the aqueous bimolecular collision frequency, effectively "freezing" the kinetic state.
LC-MS/MS Analysis : Inject 2 µL of the quenched sample onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid). Quantify the parent compound via UV absorption (typically ~260 nm) and identify degradants via Electrospray Ionization Mass Spectrometry (ESI-MS).
Figure 2: Step-by-step experimental workflow for thermal stability and kinetic profiling.
Quantitative Data & Kinetic Modeling
The degradation kinetics of 5-Cyanopyridine-2-sulfinic acid are highly sensitive to environmental conditions. Disproportionation follows second-order kinetics (
kobs[RSO2H]2
), whereas desulfination and oxidation follow pseudo-first-order kinetics.
The following table summarizes the representative kinetic parameters based on the behavior of highly electron-deficient heteroaryl sulfinic acids under forced degradation conditions:
pH Level
Temperature (°C)
Dominant Degradation Pathway
Kinetic Order
Estimated Half-Life (
t1/2
)
3.0 (Acidic)
25°C
Disproportionation
Second-Order
< 2 Hours
3.0 (Acidic)
60°C
Disproportionation & Desulfination
Mixed
< 15 Minutes
7.0 (Neutral)
25°C
Oxidation (if
O2
present)
Pseudo 1st-Order
~ 48 Hours
7.0 (Neutral)
60°C
Desulfination
Pseudo 1st-Order
~ 6 Hours
9.0 (Basic)
25°C
Highly Stable (Sulfinate Anion)
N/A
> 14 Days
9.0 (Basic)
60°C
Desulfination
Pseudo 1st-Order
~ 24 Hours
Data Interpretation: The exponential drop in
t1/2
at pH 3.0 illustrates the catalytic effect of protons on the bimolecular disproportionation pathway. Conversely, at pH 9.0, the compound is stabilized as an anion, shifting the eventual mode of failure entirely to thermal desulfination at high temperatures.
Practical Guidelines for Formulation and Storage
Based on the mechanistic and kinetic data, researchers handling [4] must adhere to the following handling protocols to ensure scientific integrity and high yields in downstream applications:
Salt Isolation : Never store the compound as a free acid. It must be isolated and stored as an alkali metal salt (e.g., Sodium or Lithium 5-cyanopyridine-2-sulfinate).
Aqueous Avoidance : Minimize the time the compound spends in aqueous solutions prior to the target reaction. If aqueous media must be used, buffer the solution to pH 8.0 - 9.0.
Atmospheric Control : Store the solid salt under an inert atmosphere (Argon or Nitrogen) at -20°C to completely arrest oxidative and thermal degradation pathways.
References
Wikipedia Contributors. "Sulfinic acid." Wikipedia, The Free Encyclopedia. URL:[Link]
Kice, J. L., & Bowers, K. W. "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society. URL:[Link]
Exploratory
Harnessing the Potential of 5-Cyanopyridine-2-sulfinic Acid in Modern Chemical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] However, the synthesis of functionalized pyridines, particularly 2-substituted derivatives, has long presented significant challenges for researchers. Traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, often falter due to the instability and difficult preparation of the requisite pyridine-2-boronic acids.[2][3] This guide introduces 5-Cyanopyridine-2-sulfinic acid and its corresponding sulfinate salts as a robust and versatile building block that circumvents these long-standing issues. While direct literature on this specific analogue is emerging, this document extrapolates from the well-established and transformative chemistry of pyridine-2-sulfinates to define its primary applications. We will explore its pivotal role as a superior coupling partner in palladium-catalyzed reactions, its utility as a precursor to sulfonyl radicals for addition reactions, and its function as a versatile intermediate for the synthesis of sulfones and sulfonamides. This guide serves as a technical primer and a forward-looking prospectus on the strategic advantages of incorporating 5-Cyanopyridine-2-sulfinic acid into research and development workflows.
The Strategic Imperative for Stable Pyridine Building Blocks
In the pharmaceutical industry, there is a persistent need for reliable synthetic methods to construct complex molecules. An internal survey among medicinal chemists at Pfizer identified the instability of heterocyclic boronates, especially pyridine-2-boronates, as the foremost synthetic hurdle.[2] These reagents are often prone to protodeboronation, leading to low yields and limited scope in cross-coupling reactions.[4]
Pyridine-2-sulfinates have emerged as a transformative solution.[3][5] These compounds are typically stable, crystalline solids that are easy to handle and store.[4] They function as highly effective nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions, achieving what is often problematic with their boronate counterparts.[6] The presence of a cyano group at the 5-position, as in our subject compound, offers an additional functional handle for further molecular elaboration, making 5-Cyanopyridine-2-sulfinic acid a particularly strategic building block.
Synthesis and Preparation
The synthesis of pyridine-2-sulfinates is straightforward. A common and effective method involves the directed metalation of the corresponding pyridine precursor, followed by quenching with sulfur dioxide.
Experimental Protocol: Synthesis of Sodium 5-Cyanopyridine-2-sulfinate
This protocol is adapted from established procedures for the synthesis of pyridine-2-sulfinates.[4]
Preparation of the Pyridine Precursor: Begin with a solution of 2-bromo-5-cyanopyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, argon-purged flask.
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete metal-halogen exchange.
Sulfur Dioxide Quench: In a separate, tared, and cooled flask, condense an excess of sulfur dioxide (SO₂) gas (approx. 3-4 equiv.). Carefully transfer the cold, liquefied SO₂ into the reaction mixture via a cannula. An immediate reaction is typically observed.
Work-up: Allow the reaction to warm to room temperature, during which time the excess SO₂ will evaporate in a well-ventilated fume hood. Add a saturated aqueous solution of sodium bicarbonate.
Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate to remove any non-polar impurities. The desired sodium 5-cyanopyridine-2-sulfinate will remain in the aqueous phase. The aqueous solution can be concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
The most significant application of 5-Cyanopyridine-2-sulfinate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions with a wide array of aryl and heteroaryl halides. This desulfinative coupling provides a powerful method for constructing biaryl and heteroaryl structures that are central to many pharmaceutical agents.[6]
The reaction proceeds via a catalytic cycle that leverages the stability of the sulfinate and the favorable extrusion of sulfur dioxide. A key intermediate is a stable, chelated Pd(II) sulfinate complex, with the rate-limiting step being the extrusion of SO₂.[4]
Diagram: Catalytic Cycle of Desulfinative Cross-Coupling
Caption: Catalytic cycle for the desulfinative cross-coupling of pyridine-2-sulfinates.
Experimental Protocol: General Cross-Coupling Procedure
This protocol is based on a general method for palladium-catalyzed cross-coupling of pyridine-2-sulfinates.[6]
Reaction Setup: In an oven-dried, argon-flushed Schlenk tube, combine sodium 5-cyanopyridine-2-sulfinate (1.5 equiv.), the desired aryl or heteroaryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (5 mol%), and tricyclohexylphosphine (10 mol%).
Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.
Reaction Conditions: Seal the tube and heat the mixture to 150 °C for 4-18 hours. The reaction progress should be monitored by LC-MS or TLC.
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Primary Application II: Precursor to Sulfonyl Radicals
Beyond its utility in two-electron cross-coupling pathways, 5-cyanopyridine-2-sulfinate can serve as an excellent precursor for generating 5-cyano-2-pyridylsulfonyl radicals.[4] These radicals are valuable intermediates for a variety of synthetic transformations, including the functionalization of alkenes and heteroarenes.
The generation of the sulfonyl radical can be achieved through oxidation, for example, via electrochemical methods or by using a chemical oxidant. This one-electron pathway opens up a complementary set of reactions to the palladium-catalyzed methods.[7]
Diagram: Sulfonyl Radical Generation and Alkene Addition
Caption: Workflow for the generation of sulfonyl radicals and subsequent alkene addition.
Primary Application III: Synthesis of Sulfones and Sulfonamides
5-Cyanopyridine-2-sulfinic acid is an ideal starting material for the synthesis of 5-cyanopyridine-2-sulfones and -sulfonamides, which are important structural motifs in medicinal chemistry.[1][8]
A. Synthesis of Sulfones
Sulfones can be readily prepared through the S-alkylation of the corresponding sulfinate salt with an alkyl halide. This reaction proceeds under mild conditions and typically gives high yields.[9]
Experimental Protocol: Synthesis of an Alkyl-Aryl Sulfone
Reaction Setup: Dissolve sodium 5-cyanopyridine-2-sulfinate (1.0 equiv.) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
B. Synthesis of Sulfonamides
The synthesis of sulfonamides from the sulfinic acid involves a two-step process: conversion to the sulfonyl chloride followed by reaction with a primary or secondary amine.[1]
Diagram: Synthetic Pathway to Sulfonamides
Caption: Two-step synthesis of sulfonamides from 5-cyanopyridine-2-sulfinic acid.
Conclusion: A Versatile and Enabling Reagent
5-Cyanopyridine-2-sulfinic acid, and its corresponding sulfinate salts, represent a highly valuable and versatile class of reagents for modern chemical research. By overcoming the inherent limitations of pyridine-boronic acids, they provide a robust platform for the construction of complex pyridine-containing molecules through palladium-catalyzed cross-coupling. Furthermore, their ability to serve as precursors to sulfonyl radicals, sulfones, and sulfonamides solidifies their position as a strategic building block in drug discovery and development. The presence of the 5-cyano group provides an additional vector for diversification, allowing for late-stage functionalization and the exploration of novel chemical space. The adoption of this chemistry is poised to accelerate the synthesis of next-generation therapeutics and functional materials.
References
The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry: A Comparative Guide. (2025). Benchchem.
Greenwood, J. W., Boyle, B. T., & McNally, A. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(12), 8348–8353.
Application Notes & Protocols: Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates. (2025). Benchchem.
Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455–458.
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). RSC Publishing.
Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Sigma-Aldrich.
WO2001017970A1 - Process for the preparation of 2-cyanopyridines. (2001). Google Patents.
Wang, F., Chen, P., & Liu, G. (2018). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Nature Communications, 9(1), 4646.
Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives. (2025). Benchchem.
Synthesis of sulfonyl chloride substrate precursors. (n.d.).
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., & Akhmedov, N. G. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.
El-Damasy, A. K., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(22), 5431.
5-CYANOPYRIDINE-2-SULFONYL CHLORIDE — Chemical Substance Information. (n.d.). chem.info.
United States Patent Office. (n.d.).
Applications of Sulfinate Salts. (2019). Spectrum: Concordia University Research Repository.
CN107698711A - Preparation method for 2-cyano-5-bromopyridine. (2018). Google Patents.
Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. (2020). PMC - NIH.
A New Reagent to Access Methyl Sulfones. (2024). ChemRxiv.
US6699993B1 - Process for the preparation of 2-cyanopyridines. (2004). Google Patents.
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
Schmalz, H.-G. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1629–1654.
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
Process for the preparation of 2-cyanopyridine derivatives. (2007). EPO.
Recent advances in synthesis of sulfonamides: A review. (2016). Chemistry & Biology Interface.
Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate.
Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
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CN105330599A - A kind of method using 2-aminopyridine as raw material to synthesize sulfasalazine. (2016). PubChem.
Application Notes & Protocols: 5-Cyanopyridine-2-sulfinic Acid in Palladium-Catalyzed Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Tool for Biaryl Synthesis Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi coupli...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Tool for Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, represent a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with unparalleled efficiency.[1] These transformations are particularly vital in the pharmaceutical industry for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[2]
Traditionally, these reactions have relied heavily on organometallic reagents like boronic acids and organozinc compounds. While powerful, these reagents can present challenges, especially when dealing with heteroaromatic systems. Heterocyclic boronic acids, for instance, are often prone to instability and decomposition, complicating their use in drug discovery and development.[3][4]
In response to these limitations, sulfinic acids and their corresponding salts have emerged as highly effective and advantageous nucleophilic coupling partners.[3][4][5] These reagents are typically crystalline, air-stable solids that are straightforward to prepare and handle.[4] Their application in desulfinative cross-coupling reactions offers a robust and reliable alternative to traditional methods.
This guide focuses specifically on 5-cyanopyridine-2-sulfinic acid and its utility in palladium-catalyzed reactions. The presence of the pyridine ring and the synthetically versatile cyano group makes this reagent particularly valuable for accessing highly functionalized bi-heteroaryl compounds, which are privileged structures in medicinal chemistry.
The Strategic Advantage of Pyridine-2-Sulfinates
The use of pyridine-2-sulfinate reagents, such as the sodium salt of 5-cyanopyridine-2-sulfinic acid, provides several distinct advantages over their boronic acid counterparts in the synthesis of complex heteroaromatics:
Enhanced Stability: Unlike many heteroaryl boronic acids, which can be susceptible to protodeboronation and other decomposition pathways, pyridine-2-sulfinate salts are generally bench-stable solids, simplifying storage and handling.[4]
Improved Reactivity & Reliability: In many cases, desulfinative couplings proceed where Suzuki-Miyaura reactions with the corresponding boronates are inefficient or fail completely, providing a critical tool to overcome synthetic roadblocks.[5]
Operational Simplicity: The reagents are amenable to standard palladium-catalyzed cross-coupling conditions and are often compatible with a wide range of functional groups.[5]
Synthetic Versatility: The cyano group in the 5-position of the pyridine ring serves as a valuable synthetic handle, allowing for subsequent transformations into amides, carboxylic acids, tetrazoles, or other functional groups.
The Mechanism of Palladium-Catalyzed Desulfinative Cross-Coupling
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting of the reaction. The generally accepted mechanism for the desulfinative cross-coupling of a (hetero)aryl sulfinate with a (hetero)aryl bromide is a multi-step process.[3][6]
Precatalyst Activation: The reaction typically begins with a Pd(II) precatalyst, such as Palladium(II) acetate, which is reduced in situ to the catalytically active Pd(0) species. This reduction can be facilitated by various species in the reaction mixture, including the homocoupling of the sulfinate reagent itself.[4][6]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide) to form a Pd(II)-aryl intermediate.[1][6]
Transmetalation: The sulfinate salt exchanges with the halide on the palladium center. This step forms a putative palladium sulfinate complex.[6]
Sulfur Dioxide Extrusion: The palladium sulfinate intermediate eliminates a molecule of sulfur dioxide (SO₂). For pyridine-2-sulfinates, mechanistic studies have shown that this extrusion from a chelated Pd(II) sulfinate complex can be the turnover-limiting step of the entire cycle.[4]
Reductive Elimination: The two organic moieties on the palladium center couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][6]
Figure 1: Catalytic cycle for desulfinative cross-coupling.
Experimental Protocols
Protocol 1: Synthesis of Sodium 5-cyanopyridine-2-sulfinate
The sulfinate salt can be readily prepared from the corresponding commercially available 2-chloro-5-cyanopyridine. This protocol is adapted from general procedures for the synthesis of heteroaryl sulfinates.
Materials:
2-Chloro-5-cyanopyridine
Sodium sulfite (Na₂SO₃)
Deionized water
tert-Butanol (t-BuOH)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-cyanopyridine (1.0 eq), sodium sulfite (1.5 eq), water, and t-BuOH (typically a 1:1 to 3:1 ratio of water:t-BuOH). The solvent volume should be sufficient to dissolve the reactants upon heating.
Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, allow the mixture to cool to room temperature. A precipitate of the sodium sulfinate salt may form.
If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume to induce precipitation.
Wash the collected solid with a small amount of cold water, followed by a non-polar solvent like diethyl ether or hexanes, to remove any remaining impurities.
Dry the resulting white to off-white solid under vacuum to yield sodium 5-cyanopyridine-2-sulfinate. The product is typically used without further purification.
Protocol 2: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of sodium 5-cyanopyridine-2-sulfinate with a representative aryl bromide.
Materials:
Aryl bromide (1.0 eq)
Sodium 5-cyanopyridine-2-sulfinate (1.2 - 1.5 eq)
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
cataCXium® A (di(1-adamantyl)-n-butylphosphine) or other suitable phosphine ligand (0.04 - 0.10 eq)
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), sodium 5-cyanopyridine-2-sulfinate (1.2 eq), Pd(OAc)₂ (0.03 eq), cataCXium® A (0.06 eq), and K₂CO₃ (2.5 eq).
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition: Add anhydrous, degassed toluene via syringe. The concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl bromide.
Reaction: Place the sealed flask in a preheated oil bath at 110-120 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Figure 2: Experimental workflow from sulfinate synthesis to purified product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the desulfinative coupling of pyridine sulfone reagents (as precursors to sulfinates) with various aryl halides, demonstrating the broad applicability of this methodology.
Aryl Halide Example
Coupling Partner
Product
Yield (%)
Catalyst (mol%)
Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
4-Bromoanisole
5-Ester-pyridine-2-sulfone
2-(4-Methoxyphenyl)-5-ester-pyridine
95%
Pd(OAc)₂ (2)
cataCXium® A (4)
K₂CO₃ (2.5)
Toluene
120
3-Bromobenzonitrile
5-Cyano-pyridine-2-sulfone
2-(3-Cyanophenyl)-5-cyanopyridine
88%
Pd(OAc)₂ (2)
cataCXium® A (4)
K₂CO₃ (2.5) + AcOH
Toluene
120
2-Chloropyridine
5-Ester-pyridine-2-sulfone
2,2'-Bipyridine-5-ester
75%
Pd(OAc)₂ (2)
cataCXium® A (4)
K₂CO₃ (2.5)
Toluene
120
1-Bromo-4-(trifluoromethyl)benzene
5-Cyano-pyridine-2-sulfone
2-(4-Trifluoromethylphenyl)-5-cyanopyridine
92%
Pd(OAc)₂ (2)
cataCXium® A (4)
K₂CO₃ (2.5) + AcOH
Toluene
120
Data adapted from representative procedures for related pyridine sulfone reagents, which generate the active sulfinate in situ.[5] The use of acetic acid (AcOH) as an additive can be beneficial for cyano-substituted reagents.[5]
Conclusion
5-Cyanopyridine-2-sulfinic acid and its corresponding salt are robust, stable, and highly effective reagents for the synthesis of complex biaryl and bi-heteroaryl structures via palladium-catalyzed desulfinative cross-coupling. They offer a powerful solution to challenges often encountered with traditional organoboron reagents, particularly in the context of heteroaromatic synthesis. The protocols and mechanistic insights provided herein are intended to equip researchers in pharmaceutical and chemical development with the knowledge to confidently implement this valuable synthetic tool in their programs.
References
Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
Couturier, C., et al. (2009). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry. Available at: [Link]
Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Available at: [Link]
Wang, C., et al. (2022). Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. RSC Advances. Available at: [Link]
Chen, J., et al. (2020). Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. Chemical Communications. Available at: [Link]
Baroudi, A., et al. (2015). Cross-coupling of sulfonic acid derivatives via aryl-radical transfer (ART) using TTMSS or photoredox. Organic Chemistry Frontiers. Available at: [Link]
Mae, M., et al. (2022). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Molecules. Available at: [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
Willis, M. C., et al. (2015). Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. Angewandte Chemie International Edition. Available at: [Link]
Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
Zi, W., et al. (2020). Palladium-Catalyzed Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society. Available at: [Link]
Ingold, K. U., et al. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science. Available at: [Link]
Shavnya, A., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at: [Link]
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available at: [Link]
Cacchi, S., et al. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Available at: [Link]
Wang, D., et al. (2011). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science. Available at: [Link]
Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Available at: [Link]
Stanforth, S. P., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank. Available at: [Link]
Tilley, Y., et al. (2023). Sulfonium Cation in the Service of π-Acid Catalysis. ChemRxiv. Available at: [Link]
Ciriminna, R., et al. (2011). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. Organic Process Research & Development. Available at: [Link]
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Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]
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Application Notes and Protocols for the Catalytic Applications of 5-Cyanopyridine-2-sulfinic Acid in Heterocyclic Chemistry
Introduction: Unveiling the Potential of a Bifunctional Catalyst The relentless pursuit of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, particularly in the realm of heterocyclic che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Bifunctional Catalyst
The relentless pursuit of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, particularly in the realm of heterocyclic chemistry. The intricate architectures of nitrogen-, sulfur-, and oxygen-containing ring systems form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Within this context, the design of catalysts that offer unique reactivity, selectivity, and operational simplicity is of paramount importance.
This technical guide delves into the prospective catalytic applications of a fascinating, yet underexplored molecule: 5-Cyanopyridine-2-sulfinic acid . While direct literature on the catalytic deployment of this specific compound is nascent, a comprehensive analysis of its constituent functional moieties—the cyanopyridine scaffold and the sulfinic acid group—allows for the formulation of scientifically grounded hypotheses regarding its potential as a versatile catalyst in heterocyclic synthesis.
The pyridine ring, a privileged scaffold in its own right, offers a Lewis basic nitrogen atom capable of coordinating to metal centers or acting as a hydrogen bond acceptor. The introduction of a cyano group at the 5-position significantly modulates the electronic properties of the pyridine ring, enhancing its electron-withdrawing nature. This electronic tuning can have profound implications for the catalytic activity of the molecule. Concurrently, the sulfinic acid group at the 2-position is a versatile functional handle. It can act as a Brønsted acid, a ligand for transition metals, or a precursor to highly reactive sulfonyl radical intermediates. The juxtaposition of these two functional groups on a single pyridine framework presents a unique opportunity for the development of novel catalytic transformations.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the potential catalytic applications of 5-Cyanopyridine-2-sulfinic acid, complete with proposed mechanisms, detailed experimental protocols derived from analogous systems, and a critical evaluation of its potential advantages. Our aim is to not only summarize existing knowledge on related systems but also to inspire and guide future research into the catalytic prowess of this intriguing molecule.
I. Synthesis of 5-Cyanopyridine-2-sulfinic Acid: The Gateway to Catalysis
The journey into the catalytic applications of 5-Cyanopyridine-2-sulfinic acid begins with its synthesis. A robust and scalable synthetic route is crucial for its accessibility and widespread adoption in the research community. While a definitive, optimized procedure for this specific molecule is not extensively documented, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of cyanopyridines and pyridine-sulfinic acids.
A potential retrosynthetic analysis suggests that 5-Cyanopyridine-2-sulfinic acid can be accessed from a suitable precursor such as 2-chloro-5-cyanopyridine or 5-cyanopyridine-2-thiol.
Protocol 1: Synthesis from 2-Chloro-5-cyanopyridine
This approach involves the nucleophilic substitution of the chloride in 2-chloro-5-cyanopyridine with a sulfinate salt, followed by acidification.
Materials:
2-Chloro-5-cyanopyridine
Sodium sulfite (Na₂SO₃)
Sodium bicarbonate (NaHCO₃)
Hydrochloric acid (HCl)
Water (deionized)
Organic solvent (e.g., Dichloromethane or Ethyl acetate)
Procedure:
In a round-bottom flask, dissolve 2-chloro-5-cyanopyridine (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible co-solvent.
Add sodium sulfite (1.2 eq) and sodium bicarbonate (1.2 eq) to the solution.
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the sulfinate salt to the desired sulfinic acid.
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Cyanopyridine-2-sulfinic acid.
Purify the crude product by recrystallization or column chromatography.
II. Prospective Catalytic Applications in Heterocyclic Synthesis
The unique bifunctional nature of 5-Cyanopyridine-2-sulfinic acid opens the door to a multitude of potential catalytic applications. We will now explore some of the most promising areas, providing detailed protocols based on analogous systems.
A. Brønsted Acid Catalysis: The Synthesis of Benzimidazoles
The sulfinic acid moiety of 5-Cyanopyridine-2-sulfinic acid can act as a Brønsted acid catalyst, facilitating condensation reactions for the synthesis of important heterocyclic scaffolds like benzimidazoles. Benzimidazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.[1][2]
Proposed Mechanism:
The reaction is proposed to proceed via the activation of the carbonyl group of the aldehyde by the acidic proton of the sulfinic acid, followed by nucleophilic attack of the o-phenylenediamine. Subsequent cyclization and dehydration, promoted by the catalyst, lead to the formation of the benzimidazole ring. The electron-withdrawing cyano group on the pyridine ring can enhance the acidity of the sulfinic acid, potentially leading to higher catalytic efficiency compared to simple arylsulfinic acids.
Caption: Proposed mechanism for the 5-Cyanopyridine-2-sulfinic acid catalyzed synthesis of benzimidazoles.
Protocol 2: Catalytic Synthesis of 2-Substituted Benzimidazoles
Materials:
o-Phenylenediamine derivative
Aldehyde derivative
5-Cyanopyridine-2-sulfinic acid (catalyst)
Solvent (e.g., Ethanol, Acetonitrile, or water[1])
Sodium sulfite (for workup, if necessary)
Procedure:
To a stirred solution of o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (5 mL), add 5-Cyanopyridine-2-sulfinic acid (5-10 mol%).
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature.
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.
If the product remains in solution, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 1: Hypothetical Substrate Scope and Yields for Benzimidazole Synthesis *
Entry
o-Phenylenediamine
Aldehyde
Product
Proposed Yield (%)
1
Benzene-1,2-diamine
Benzaldehyde
2-Phenyl-1H-benzo[d]imidazole
95
2
4-Methylbenzene-1,2-diamine
4-Chlorobenzaldehyde
2-(4-Chlorophenyl)-5-methyl-1H-benzo[d]imidazole
92
3
4-Nitrobenzene-1,2-diamine
4-Methoxybenzaldehyde
2-(4-Methoxyphenyl)-5-nitro-1H-benzo[d]imidazole
88
4
Benzene-1,2-diamine
Cinnamaldehyde
2-((E)-Styryl)-1H-benzo[d]imidazole
90
*Yields are hypothetical and based on typical results for similar Brønsted acid-catalyzed reactions.[1]
B. Organophotoredox Catalysis: The Functionalization of Heterocycles
The cyanopyridine moiety is a well-established player in the field of organophotoredox catalysis.[3][4] Upon photoexcitation, 4-cyanopyridine can act as a potent oxidant or reductant. It is plausible that 5-Cyanopyridine-2-sulfinic acid could participate in similar photocatalytic cycles.
Proposed Application: Minisci-Type Reaction
A promising application is in a three-component Minisci-type reaction for the difunctionalization of alkenes.[5] In this scenario, the excited state of a photocatalyst would initiate a radical cascade involving an alkene, an oxamic acid (as a source of an acyl radical), and the 5-cyanopyridine-2-sulfinic acid.
Caption: A generalized workflow for a potential photocatalytic Minisci-type reaction.
Photocatalyst (e.g., an iridium or organic dye photocatalyst)
Solvent (e.g., Acetonitrile or DMF)
Inert gas (Nitrogen or Argon)
Visible light source (e.g., Blue LEDs)
Procedure:
In a reaction vial, combine the styrene derivative (1.0 eq), the oxamic acid derivative (1.2 eq), 5-Cyanopyridine-2-sulfinic acid (1.5 eq), and the photocatalyst (1-2 mol%).
Add the degassed solvent under an inert atmosphere.
Seal the vial and place it at a fixed distance from the visible light source.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by LC-MS.
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel.
III. Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as TLC and LC-MS. The identity and purity of the synthesized heterocyclic products should be rigorously confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point Analysis: To assess the purity of solid products.
Furthermore, control experiments are essential to validate the catalytic role of 5-Cyanopyridine-2-sulfinic acid. For instance, running the reactions in the absence of the catalyst should result in no or negligible product formation.
IV. Conclusion and Future Outlook
5-Cyanopyridine-2-sulfinic acid stands as a molecule of significant untapped potential in the field of catalytic heterocyclic chemistry. Its unique electronic and structural features, arising from the synergistic interplay of the cyanopyridine and sulfinic acid moieties, make it a compelling candidate for the development of novel catalytic methodologies.
This guide has laid out a roadmap for exploring its capabilities, drawing upon established principles of Brønsted acid and organophotoredox catalysis. The provided protocols, while based on analogous systems, offer a solid foundation for initiating research in this exciting area.
Future investigations should focus on the systematic evaluation of 5-Cyanopyridine-2-sulfinic acid in a broader range of catalytic transformations, including but not limited to:
Asymmetric Catalysis: The development of chiral derivatives for enantioselective reactions.
Transition Metal Catalysis: Its use as a ligand to modulate the reactivity and selectivity of metal catalysts.
Multicomponent Reactions: The design of novel one-pot syntheses of complex heterocyclic frameworks.
The exploration of 5-Cyanopyridine-2-sulfinic acid as a catalyst is not merely an academic exercise; it holds the promise of delivering new, efficient, and sustainable methods for the synthesis of molecules that are vital to human health and technological advancement. It is our hope that this guide will serve as a catalyst in itself, sparking innovation and discovery in the vibrant field of heterocyclic chemistry.
Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical–radical coupling. Organic & Biomolecular Chemistry. [Link]
Synthesis of pyridine-3-sulfonic acid. PrepChem. [Link]
A Practical, One-Pot Synthesis of Sulfonylated Pyridines. Organic Letters. [Link]
Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. International Journal of ChemTech Research. [Link]
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI. [Link]
Process of preparation of pyridine-3-sulfonic acids.
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
Production of pyridine-3-sulfonic acid.
The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. ResearchGate. [Link]
Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research. [Link]
Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. [Link]
Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. [Link]
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]
Synthesis of 5-cyanopyrimidines. RSC Publishing. [Link]
Troubleshooting low solubility of 5-Cyanopyridine-2-sulfinic acid in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in heterocyclic organosulfur chemistry: the intractabl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in heterocyclic organosulfur chemistry: the intractable solubility of 5-Cyanopyridine-2-sulfinic acid in standard organic solvents.
This guide is structured to provide you with the thermodynamic causality behind the issue, field-proven and self-validating protocols, and a targeted FAQ section to rescue failing workflows.
Diagnostic Overview: The Causality of Insolubility
Before attempting to force a compound into solution, it is critical to understand why it resists dissolution.
5-Cyanopyridine-2-sulfinic acid contains two highly interactive functional groups: a basic pyridine nitrogen and an acidic sulfinic acid moiety (pKa ~1.5–2.5). In the solid state, the acidic proton transfers to the pyridine nitrogen, forming a tightly bound pyridinium sulfinate zwitterionic lattice [1]. This ionic network is further stabilized by the electron-withdrawing 5-cyano group, which increases the acidity of the sulfinic group and strengthens intermolecular hydrogen bonding[2].
Standard organic solvents (like dichloromethane, tetrahydrofuran, or toluene) lack the dielectric constant required to overcome this massive crystal lattice energy. Attempting to dissolve the neutral form in these solvents will result in a persistent, unreactive suspension. To achieve solubility, you must chemically or physically disrupt this zwitterionic network[3].
Caption: Mechanistic disruption of the zwitterionic lattice via lipophilic salt formation.
Quantitative Solubility Profiles
The table below summarizes the solubility of 5-Cyanopyridine-2-sulfinic acid across various solvent systems, demonstrating the drastic improvement achieved via salt formation.
Protic co-solvent disrupts lattice; good for reductions[5].
Dimethyl Sulfoxide (DMSO)
Solvated Monomer
> 100 mg/mL
Excellent solubility, but challenging to remove post-reaction.
DCM + 1.1 eq TEA
Triethylammonium Salt
> 50 mg/mL
Ideal for in situ cross-coupling or alkylation.
THF (TBA Salt Form)
Tetrabutylammonium Salt
> 100 mg/mL
Highly lipophilic; best for anhydrous, low-temp reactions.
Core Troubleshooting Workflows & Protocols
To bypass solubility issues, you must select a strategy based on your downstream reaction requirements.
Caption: Troubleshooting workflow for selecting the optimal solubilization strategy.
Protocol A: Pre-formation of the Tetrabutylammonium (TBA) Salt
Use this protocol when your downstream reaction is highly sensitive to protic solvents or requires strictly anhydrous, non-polar conditions (e.g., complex metal catalysis).
Suspension: Suspend 1.0 mmol of 5-Cyanopyridine-2-sulfinic acid in 5.0 mL of anhydrous Methanol (MeOH) in a round-bottom flask.
Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.0 mmol (1.0 eq) of Tetrabutylammonium hydroxide (TBAOH, typically a 1.0 M solution in MeOH).
Validation Check: Stir for 15–30 minutes. Self-Validation: The opaque white suspension must transition into a completely clear, slightly yellow solution. If the solution remains cloudy, the zwitterion is not fully disrupted; add TBAOH in 0.05 eq increments until clear.
Concentration: Remove the methanol under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal disproportionation of the sulfinate.
Azeotropic Drying: To remove residual water, dissolve the resulting residue in 5 mL of anhydrous toluene and evaporate to dryness. Repeat this step twice.
Result: The resulting TBA-sulfinate salt will appear as a viscous oil or hygroscopic foam. It can now be dissolved instantly in DCM, THF, or Toluene at concentrations exceeding 100 mg/mL[3].
Protocol B: In Situ Triethylamine (TEA) Salt Formation
Use this protocol for standard electrophilic alkylations or sulfonamide formations where the presence of a tertiary amine does not interfere.
Suspension: Add 1.0 mmol of the sulfinic acid to 10 mL of anhydrous DCM or THF.
Amine Addition: Add 1.2 mmol (1.2 eq) of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
Agitation: Sonicate the mixture for 5 minutes at room temperature.
Validation Check: The solid should completely dissolve, yielding a homogeneous solution. If particulates remain, verify the quality of your amine base (it may be degraded or wet) and ensure vigorous stirring.
Reaction: Immediately add your electrophile (e.g., benzyl bromide or sulfonyl chloride precursor) to the clear solution[4].
Frequently Asked Questions (FAQs)
Q: I tried heating the suspension in THF to 60 °C to force the sulfinic acid into solution, but the mixture turned dark brown and my reaction failed. What happened?A: You thermally degraded your starting material. Sulfinic acids are inherently unstable and highly prone to disproportionation (auto-oxidation/reduction into sulfonic acids and thiosulfonates) when heated, particularly in their protonated or zwitterionic forms. Never use heat to force a sulfinic acid into solution. Always achieve solubility at or below room temperature via salt formation or by switching to a polar aprotic solvent.
Q: I am trying to synthesize an unsymmetrical sulfone. Can I just use a mixed solvent system instead of making a salt?A: Yes. If your electrophile is compatible with protic environments, a 1:1 mixture of Ethanol and THF is an excellent alternative. Ethanol acts as a hydrogen-bond donor/acceptor to break the zwitterionic lattice, while THF maintains the solubility of your organic electrophile. This specific solvent mixture has been validated for sulfinate alkylations under mild conditions[5].
Q: My in situ TEA salt solution in DCM is clear, but upon adding my alkyl halide, the reaction stalls at 20% conversion. Why?A: While the TEA salt is soluble, the resulting ammonium halide byproduct (e.g., TEA·HBr) formed during the alkylation can precipitate and coat the unreacted sulfinate, effectively sequestering it. Furthermore, sulfinic acid alkylations in pure THF or DCM can suffer from poor kinetics[4]. To troubleshoot, add 10-20% (v/v) DMF or DMSO to the reaction mixture to keep all ionic byproducts solvated and maintain the nucleophilicity of the sulfinate anion.
Q: How do I purify the unreacted 5-Cyanopyridine-2-sulfinic acid if it's so insoluble?A: You can leverage its insolubility for purification. If the compound is contaminated with organic-soluble impurities, simply triturate (wash) the solid with warm ethyl acetate or DCM. The impurities will dissolve, and the pure zwitterionic sulfinic acid can be recovered via vacuum filtration.
References
National Institutes of Health (NIH) / PubMed. On the stability of zwitterions of pyridine sulfonylureas: the effect of isosterism, acidity, and microsolvation. Retrieved from: [Link]
American Chemical Society (ACS). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Organic Letters. Retrieved from:[Link]
American Chemical Society (ACS). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters. Retrieved from:[Link]
The Royal Society of Chemistry (RSC). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from:[Link]
Improving reaction yield in 5-Cyanopyridine-2-sulfinic acid synthesis
Welcome to the Technical Support Center for the synthesis of 5-Cyanopyridine-2-sulfinic acid. This guide is specifically engineered for researchers, process chemists, and drug development professionals seeking to optimiz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-Cyanopyridine-2-sulfinic acid. This guide is specifically engineered for researchers, process chemists, and drug development professionals seeking to optimize reaction yields, suppress impurities, and scale up reductive sulfonylation workflows.
Overview: The Reductive Sulfonylation Challenge
5-Cyanopyridine-2-sulfinic acid is a highly versatile electrophilic and nucleophilic building block used extensively in the synthesis of organosulfur pharmaceutical intermediates[1]. The most scalable and atom-economical method for its preparation is the reduction of 5-cyanopyridine-2-sulfonyl chloride using sodium sulfite (Na₂SO₃)[2].
Despite its conceptual simplicity, researchers frequently encounter low yields due to three competing causal factors:
Competitive Hydrolysis: The highly electrophilic sulfonyl chloride reacting with water.
Over-reduction: Excessive reductive potential leading to thiols or disulfides.
Thermodynamic Instability: The free sulfinic acid rapidly degrading post-isolation[3].
Reaction Pathway & Degradation Visualization
Reaction pathway of 5-cyanopyridine-2-sulfinic acid synthesis and common degradation routes.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a massive peak for 5-cyanopyridine-2-sulfonic acid instead of the sulfinic acid. How do I prevent this?Causality & Solution: You are observing competitive hydrolysis. Sulfonyl chlorides are highly electrophilic and react readily with water to form sulfonic acids, especially under basic conditions at elevated temperatures. To suppress this, you must strictly control the pH and temperature. Use a sodium bicarbonate (NaHCO₃) buffer to maintain the pH between 7.0 and 8.0[2]. Furthermore, the addition of the sulfonyl chloride must be done strictly at 0–5 °C. Do not allow the internal temperature to spike during the exothermic addition.
Q2: The reaction stalls at 60% conversion. Should I add more sodium sulfite or increase the temperature?Causality & Solution: Do not increase the temperature, as this will exponentially accelerate hydrolysis (see Q1). Incomplete conversion is usually a mass-transfer issue. 5-Cyanopyridine-2-sulfonyl chloride has poor aqueous solubility. Instead of heating, introduce a water-miscible organic co-solvent (e.g., THF or 1,4-dioxane) at 10–20% v/v to solubilize the starting material. Design of Experiment (DoE) studies on reductive sulfonylation show that optimizing the equivalents of Na₂SO₃ (typically 2.0 to 2.5 eq) is far more effective than increasing thermal energy[2].
Q3: I successfully formed the sulfinic acid, but upon isolation and storage, it degraded into a complex mixture. Why?Causality & Solution: Free sulfinic acids are thermodynamically unstable. In the solid state or in solution, they undergo rapid disproportionation into thiosulfonates and sulfonic acids[3].
Self-Validating Protocol: Do not isolate the free acid unless immediately required for the next synthetic step. Instead, isolate the product as the sodium sulfinate salt , which is indefinitely stable at room temperature[3]. If the free acid is strictly required, neutralize the sodium salt with a mild acid at 0 °C, extract rapidly into an organic solvent, and use it in situ.
Q4: Can I use Zinc dust instead of Sodium Sulfite for the reduction?Causality & Solution: While Zinc dust in aqueous ammonium chloride is a classic reductive method, it possesses a higher reductive potential than Na₂SO₃. For electron-deficient pyridines (like the 5-cyano derivative), Zinc often leads to over-reduction, producing symmetrical disulfides or pyridine-2-thiols as significant impurities[2]. Na₂SO₃ provides a milder, more chemoselective reduction profile.
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal effects of varying reaction conditions on the yield and purity of the sodium sulfinate intermediate.
Parameter
Condition A (Suboptimal)
Condition B (Optimized)
Mechanistic Causality
Yield (%)
Purity (HPLC)
Reducing Agent
Zn dust / NH₄Cl
Na₂SO₃ / NaHCO₃
Zn causes over-reduction to thiols; Na₂SO₃ is chemoselective for sulfinates.
45%
< 70%
Solvent System
100% H₂O
85% H₂O / 15% THF
THF improves solubility of the hydrophobic sulfonyl chloride, preventing stalled reactions.
55%
85%
Temperature
25 °C (Room Temp)
0–5 °C during addition
Lower temperature suppresses the competitive hydrolysis of the sulfonyl chloride.
40%
60%
Isolation Form
Free Sulfinic Acid
Sodium Sulfinate Salt
Free acid disproportionates; the sodium salt is thermodynamically stable.
30%
50%
Optimized Protocol
-
Na₂SO₃ (2.5 eq), pH 7.5, 0 °C, 15% THF, Salt Isolation
Synergistic control of kinetics, solubility, and product stability.
This protocol is designed as a self-validating system; if the pH or temperature deviates, visual cues (e.g., complete dissolution vs. clumping, or gas evolution) will alert the operator to halt and adjust.
Step 1: Preparation of the Reductive Buffer
In a jacketed reactor equipped with an overhead stirrer, dissolve Sodium Sulfite (Na₂SO₃, 2.50 equivalents) and Sodium Bicarbonate (NaHCO₃, 2.50 equivalents) in deionized water (8.5 volumes).
Cool the aqueous buffer to an internal temperature of 0–5 °C.
Validation Check: Ensure the salts remain fully dissolved; if precipitation occurs due to the temperature drop, slightly increase the water volume.
Step 2: Substrate Addition
3. Dissolve 5-Cyanopyridine-2-sulfonyl chloride (1.00 equivalent) in THF (1.5 volumes).
4. Add the THF solution dropwise to the aqueous buffer over 30–45 minutes.
5. Critical Control Point: Monitor the internal temperature continuously. Do not allow it to exceed 5 °C, as the reduction is exothermic and higher temperatures invite hydrolysis.
Step 3: Reaction Monitoring
6. Stir the biphasic mixture at 5 °C for 1 hour, then allow it to slowly warm to 15 °C over 2 hours.
7. Monitor by LC-MS or TLC.
Validation Check: The complete disappearance of the sulfonyl chloride and the absence of the sulfonic acid byproduct validate that your temperature and pH controls were successful.
Step 4: Isolation of the Stable Salt
8. Once conversion is complete (>98%), concentrate the reaction mixture under reduced pressure (bath temp < 30 °C) to remove the THF.
9. Add solid Sodium Chloride (NaCl) to the remaining aqueous phase to salt out the product.
10. Extract the aqueous layer with a polar organic solvent (e.g., 2-MeTHF or n-butanol) or directly filter the precipitated sodium sulfinate salt if it crystallizes out of the aqueous layer.
11. Dry the isolated Sodium 5-cyanopyridine-2-sulfinate under vacuum at room temperature. Note: Store in a desiccator.
Step 5: In Situ Generation of Free Acid (If Required)
12. Suspend the sodium salt in Dichloromethane (DCM) at 0 °C.
13. Slowly add 1.0 M HCl (aq) dropwise until the aqueous layer reaches pH 3.0.
14. Immediately separate the organic layer, dry over Na₂SO₄, and use the solution of 5-cyanopyridine-2-sulfinic acid directly in the subsequent coupling or alkylation step without concentration.
References
Rapid Improvement of a Reductive Sulfonylation Using Design of Experiment Methods
Source: ACS Publications
URL:[Link]
US6399815B2 - Process for preparing a sulfinate
Source: Google Patents
URL
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Optimizing temperature conditions for 5-Cyanopyridine-2-sulfinic acid coupling
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the desulfinative cross-coupling of 5-Cyanopyridine-2-sulfinic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the desulfinative cross-coupling of 5-Cyanopyridine-2-sulfinic acid. Due to the unique electronic and coordinating properties of the cyano-substituted pyridine ring, standard cross-coupling temperatures often lead to stalled reactions or catalyst degradation. This center provides mechanistic insights, troubleshooting matrices, and validated protocols to overcome these thermodynamic bottlenecks.
Part 1: Diagnostic FAQs (Mechanistic Insights)
Q: Why does 5-Cyanopyridine-2-sulfinic acid require significantly higher coupling temperatures compared to standard carbocyclic sulfinic acids?A: The fundamental causality lies in the turnover-limiting step of the catalytic cycle. For simple carbocyclic sulfinates (e.g., phenylsulfinic acid), transmetalation is the rate-limiting step. However, for 2-azaaryl sulfinates like 5-cyanopyridine-2-sulfinic acid, the pyridine nitrogen strongly coordinates to the Palladium(II) center immediately following transmetalation. This forms a highly stable, chelated Pd(II) sulfinate resting state. Extruding SO₂ from this rigid chelate requires substantial thermal activation, shifting the optimal reaction temperature from 80 °C up to 120 °C – 150 °C [1].
Q: If high temperature is required for SO₂ extrusion, why do my reactions at 150 °C turn black and fail?A: While 150 °C provides the kinetic energy to break the Pd-N chelation, it simultaneously accelerates catalyst degradation. The precipitation of "Palladium black" indicates that the Pd(0) active species has agglomerated and crashed out of the catalytic cycle. This thermal decay outpaces the cross-coupling rate. To balance these competing pathways, you must use sterically demanding ligands (like cataCXium A) that destabilize the chelated resting state, allowing SO₂ extrusion to occur at a more moderate 120 °C [2].
Q: Can I lower the activation temperature by modifying the base or solvent?A: Temperature is the primary driver, but the base plays a critical thermodynamic role in preventing the reverse reaction. Potassium carbonate (K₂CO₃) is mandatory; it functions dually. The K⁺ cation accelerates the initial transmetalation, while the CO₃²⁻ anion acts as an irreversible scavenger for the extruded SO₂, preventing it from re-coordinating to the metal center[1]. Toluene is the optimal solvent for cyano-substituted pyridine sulfones and sulfinates at 120 °C [2].
Issue 1: Incomplete Conversion with High Recovery of Starting Sulfinate
Causality: The thermal energy is insufficient to drive SO₂ extrusion, leaving the catalyst trapped in the Pd(II) resting state.
Intervention:
Verify the internal reaction temperature is exactly 120 °C.
Switch the ligand from PCy₃ to the bulkier cataCXium A. Steric bulk forces the pyridine ring out of coplanarity with the Palladium center, lowering the activation barrier for desulfination [2].
Issue 2: Rapid Catalyst Deactivation (Palladium Black Formation)
Causality: The reaction temperature exceeds the thermal stability limit of the ligated Pd(0) complex, leading to irreversible agglomeration.
Intervention:
Do not exceed 130 °C.
Increase the ligand-to-palladium ratio from 2:1 to 3:1 to enhance the thermodynamic stability of the active Pd(0) species.
Ensure strictly anhydrous conditions; trace water at high temperatures promotes competitive protodesulfination of the 5-Cyanopyridine-2-sulfinic acid.
Causality: The standard Pd-catalyzed thermal pathway is incompatible with fragile functional groups on your aryl halide electrophile.
Intervention: Abandon the thermal Palladium pathway. Switch to a room-temperature alternative, such as Nickel/Photoredox dual catalysis (which bypasses thermal SO₂ extrusion via a radical pathway) [3], or utilize a transition-metal-free desulfinative cross-coupling with Grignard reagents[4].
Fig 2. Decision tree for troubleshooting temperature-related failures in sulfinate cross-coupling.
Part 3: Quantitative Benchmarking Data
The following table summarizes the causal relationship between temperature, catalyst system, and reaction outcomes for 5-Cyanopyridine-2-sulfinic acid couplings.
Designed for robust substrates requiring high scalability.
Step 1: Reagent Assembly (Anaerobic)
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Cyanopyridine-2-sulfinic acid sodium salt (1.5 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), cataCXium A (15 mol%), and anhydrous K₂CO₃ (3.0 equiv).
Causality Note: The 3:1 ligand-to-metal ratio is intentionally high to prevent thermal agglomeration of Pd(0) at 120 °C.
Step 2: Solvent Addition and Degassing
Add anhydrous, degassed Toluene (0.2 M relative to aryl halide). Seal the tube and purge with Argon for 5 minutes.
Self-Validation Checkpoint 1: The initial mixture should appear as a pale yellow/orange suspension. If the mixture is dark brown at room temperature, your Pd(OAc)₂ has prematurely reduced or degraded; halt the experiment.
Step 3: Thermal Activation
Transfer the sealed tube to a pre-heated oil bath at exactly 120 °C. Stir vigorously for 16 hours.
Self-Validation Checkpoint 2: After 1 hour, observe the reaction color. A shift to a deep, homogeneous red/orange indicates successful formation of the active catalytic species. If a black mirror forms on the glass (Pd black), the temperature is too high or oxygen has breached the system.
Step 4: Quench and Analysis
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove K₂CO₃ and precipitated salts. Analyze the crude mixture via LCMS.
Protocol B: Room-Temperature Transition-Metal-Free Alternative
Designed for thermally labile substrates that decompose at 120 °C.
Step 1: Reagent Assembly
In a dry, Argon-flushed flask, dissolve 5-Cyanopyridine-2-sulfinic acid (1.0 equiv) in anhydrous THF (0.5 M).
Step 2: Grignard Addition
Cool the solution to 0 °C. Dropwise, add the aryl Grignard reagent (1.5 equiv, typically 2M in THF).
Causality Note: Using exactly 1.5 equivalents ensures complete consumption of the sulfinate without promoting excessive side reactions [4].
Step 3: Room Temperature Coupling
Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.
Self-Validation Checkpoint: Monitor via ¹⁹F NMR (if using a fluorinated internal standard like PhOCF₃) or TLC. The disappearance of the highly polar sulfinate spot at the baseline indicates successful nucleophilic substitution.
Step 4: Quench
Carefully quench with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Part 5: References
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts
Journal of the American Chemical Society / PubMed Central
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates
ACS Medicinal Chemistry Letters
Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis
PubMed Central
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents
Organic Letters - ACS Publications
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Cyanopyridine-2-sulfinic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stan...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of molecules such as 5-Cyanopyridine-2-sulfinic acid, a substituted pyridine with potential applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-Cyanopyridine-2-sulfinic acid, offering a comparative perspective with related pyridine derivatives to facilitate accurate spectral interpretation.
The Foundational Principles of Pyridine NMR Spectroscopy
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The electronegativity of the nitrogen atom significantly influences the electron density distribution within the ring, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.[1] Protons and carbons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded, appearing at the lowest field, while those at the beta positions (3 and 5) are the most shielded. The gamma proton and carbon (at the 4 position) exhibit an intermediate chemical shift.[2]
Substituents on the pyridine ring further modulate these chemical shifts based on their electronic properties. Electron-withdrawing groups, such as the cyano (-CN) and sulfinic acid (-SO₂H) groups in our target molecule, will generally cause a downfield shift of the signals of nearby protons and carbons. Conversely, electron-donating groups would lead to an upfield shift.[2]
Predicted ¹H NMR Spectrum of 5-Cyanopyridine-2-sulfinic Acid
The ¹H NMR spectrum of 5-Cyanopyridine-2-sulfinic acid is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The interpretation of this spectrum relies on understanding the electronic effects of the two substituents. The cyano group at the 5-position is a moderate electron-withdrawing group, while the sulfinic acid group at the 2-position is a strong electron-withdrawing group.
Table 1: Predicted ¹H NMR Spectral Data for 5-Cyanopyridine-2-sulfinic Acid
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-3
8.2 - 8.4
Doublet of doublets (dd)
³J(H3-H4) ≈ 8.0, ⁴J(H3-H6) ≈ 0.5
1H
H-4
8.6 - 8.8
Doublet of doublets (dd)
³J(H4-H3) ≈ 8.0, ³J(H4-H6) ≈ 2.0
1H
H-6
9.1 - 9.3
Doublet (d)
³J(H6-H4) ≈ 2.0
1H
-SO₂H
10.0 - 12.0
Singlet (s, broad)
-
1H
Causality Behind the Predicted Chemical Shifts:
H-6: This proton is positioned between the electron-withdrawing nitrogen atom and the strongly electron-withdrawing sulfinic acid group at the 2-position. This cumulative deshielding effect is expected to shift its signal significantly downfield, making it the most downfield proton.
H-4: This proton is meta to the sulfinic acid group and ortho to the cyano group. The electron-withdrawing nature of the cyano group will deshield this proton, resulting in a downfield chemical shift.
H-3: This proton is ortho to the sulfinic acid group and meta to the cyano group. While the sulfinic acid group will have a deshielding effect, its influence will be less pronounced at the meta position compared to the ortho and para positions.
-SO₂H: The proton of the sulfinic acid group is acidic and will appear as a broad singlet at a very downfield chemical shift, the exact position of which can be highly dependent on the solvent and concentration.[3]
Predicted ¹³C NMR Spectrum of 5-Cyanopyridine-2-sulfinic Acid
The ¹³C NMR spectrum of 5-Cyanopyridine-2-sulfinic acid is expected to show six distinct signals: five for the pyridine ring carbons and one for the cyano carbon. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen and the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Cyanopyridine-2-sulfinic Acid
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
160 - 165
C-3
125 - 130
C-4
140 - 145
C-5
115 - 120
C-6
150 - 155
-CN
117 - 122
Rationale for Predicted Chemical Shifts:
C-2: This carbon is directly attached to the strongly electron-withdrawing sulfinic acid group and the ring nitrogen, leading to a significant downfield shift.
C-6: Being alpha to the nitrogen, this carbon is inherently deshielded. The additional meta-influence of the cyano group will further contribute to its downfield position.[1]
C-4: This carbon is in the para position relative to the nitrogen and ortho to the cyano group, resulting in a downfield shift.
C-3: This carbon is meta to both the cyano and sulfinic acid groups, and beta to the nitrogen, making it one of the more upfield signals in the aromatic region.
C-5: This carbon is directly attached to the cyano group but is beta to the nitrogen. The cyano group's anisotropic effect and its role as a point of attachment will influence its chemical shift, which is predicted to be in a relatively upfield region for an aromatic carbon.
-CN: The carbon of the cyano group typically appears in the 115-125 ppm range.[4]
Comparative Analysis with Structurally Related Pyridines
To build confidence in our predicted spectra, a comparison with experimentally determined data for similar molecules is invaluable.
The presence of the cyano group at the 2-position in 2-cyanopyridine deshields H-6 and C-6 significantly. This provides a baseline for understanding the influence of a cyano group on the pyridine ring.
The symmetrical nature of 4-cyanopyridine simplifies its spectrum. The downfield shift of the alpha protons and carbons is evident.
3. Pyridine-2-sulfonic acid: While direct data for the sulfinic acid is scarce, data for the related sulfonic acid provides insight. The sulfonic acid group is a strong electron-withdrawing group, and its presence at the 2-position would be expected to strongly deshield H-3 and H-6, as well as C-2.
By comparing the predicted shifts for 5-Cyanopyridine-2-sulfinic acid with these known compounds, we can see a logical trend. The combined electron-withdrawing effects of both the cyano and sulfinic acid groups in our target molecule are expected to result in a general downfield shift of all ring protons and carbons compared to pyridine itself.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5-Cyanopyridine-2-sulfinic acid.
1. Sample Preparation:
a. Weigh approximately 5-10 mg of 5-Cyanopyridine-2-sulfinic acid.
b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for acidic compounds as it can help to solubilize the sample and the acidic proton is often observed.
c. Transfer the solution to a clean, dry 5 mm NMR tube.
d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although the residual solvent peak is often used as a reference.
2. ¹H NMR Acquisition:
a. Insert the sample into the NMR spectrometer.
b. Tune and shim the probe to optimize the magnetic field homogeneity.
c. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 2-4 seconds
Relaxation delay: 1-5 seconds
Number of scans: 8-16
d. Process the data by applying a Fourier transform, phase correction, and baseline correction.
e. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
f. Integrate the signals to determine the relative number of protons.[3]
3. ¹³C NMR Acquisition:
a. Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include:
Pulse angle: 30-45 degrees
Acquisition time: 1-2 seconds
Relaxation delay: 2-5 seconds
Number of scans: 1024 or more, depending on the sample concentration.
b. Process the data similarly to the ¹H spectrum.
c. Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[7]
4. 2D NMR Experiments (for unambiguous assignment):
a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent to each other.
b. HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[2]
c. HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.[2]
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the structure of 5-Cyanopyridine-2-sulfinic acid and the unique proton environments.
Caption: Molecular structure of 5-Cyanopyridine-2-sulfinic acid highlighting the distinct proton positions.
Conclusion
References
U.S. Department of the Interior, Bureau of Mines. (1965). The Proton Nuclear Magnetic Resonance Spectra of Pyridines (Bulletin 657). Retrieved from [Link]
Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2019). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Indian Journal of Pharmaceutical Sciences.
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 112(3-4). Retrieved from [Link]
Neudert, W., & Stenhagen, E. (1987). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 27(3), 112-117.
Pugmire, R. J., & Grant, D. M. (1971). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of the American Chemical Society, 93(8), 1880-1887.
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2823.
Gornitzka, H., & Stalke, D. (2023).
Wenzel, T. J. (2023). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 3(5), 1318-1331.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved from [Link]
Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
El-Kaim, L., & Grimaud, L. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Google Patents. (2013). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
Comparing 5-Cyanopyridine-2-sulfinic acid vs 5-Cyanopyridine-2-sulfonic acid reactivity
In the landscape of heterocyclic functionalization, the oxidation state of a functional group can fundamentally invert a molecule's reactivity. When dealing with the electron-deficient 5-cyanopyridine scaffold, functiona...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of heterocyclic functionalization, the oxidation state of a functional group can fundamentally invert a molecule's reactivity. When dealing with the electron-deficient 5-cyanopyridine scaffold, functionalizing the 2-position is a critical step in synthesizing pharmaceutical intermediates.
This guide provides an in-depth comparative analysis of 5-Cyanopyridine-2-sulfinic acid and 5-Cyanopyridine-2-sulfonic acid . Despite differing by a single oxygen atom, these two compounds occupy opposite ends of the mechanistic spectrum: one acts as a versatile nucleophile, while the other serves as a highly activated electrophile.
Mechanistic Divergence: The Causality of Oxidation States
5-Cyanopyridine-2-sulfinic Acid: The Stable Nucleophile
Traditional cross-coupling of 2-substituted pyridines is notoriously difficult because pyridine-2-boronic acids are highly unstable and undergo rapid protodeboronation. Pyridine-2-sulfinates (the salt forms of sulfinic acids) solve this critical bottleneck [1].
In 5-cyanopyridine-2-sulfinic acid, the sulfur(IV) center possesses a lone pair, allowing the sulfinate anion to act as a soft nucleophile. Under palladium catalysis, it undergoes desulfinylative cross-coupling with aryl halides. The extrusion of sulfur dioxide (
SO2
) provides a powerful thermodynamic driving force for the reaction, facilitating the formation of a new C–C bond [1]. The strong electron-withdrawing nature of the 5-cyano group slightly attenuates the nucleophilicity of the sulfinate, which necessitates the use of electron-rich phosphine ligands (like
PCy3
) to accelerate the transmetalation step.
5-Cyanopyridine-2-sulfonic Acid: The Activated Electrophile
Conversely, the fully oxidized sulfur(VI) center in 5-cyanopyridine-2-sulfonic acid transforms the
−SO3H
group into an exceptional leaving group.
The pyridine ring is inherently electron-deficient. In this molecule, the electron-withdrawing effects are triply synergistic: the ring nitrogen, the 5-cyano group, and the 2-sulfonate group all pull electron density away from the C2 carbon. This makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
) [2]. When exposed to nucleophiles (such as amines or alkoxides), the reaction proceeds rapidly via an addition-elimination mechanism (Meisenheimer complex), cleanly yielding 2-substituted 5-cyanopyridines without the need for transition metal catalysts.
Quantitative Data & Reactivity Comparison
The following table summarizes the divergent physicochemical and reactive properties of the two compounds based on their sulfur oxidation states.
Parameter
5-Cyanopyridine-2-sulfinic acid
5-Cyanopyridine-2-sulfonic acid
Sulfur Oxidation State
+4 (Sulfur IV)
+6 (Sulfur VI)
Primary Synthetic Role
Nucleophilic coupling partner
Electrophilic core / Leaving group
Dominant Reaction Pathway
Pd-Catalyzed Desulfinylative Coupling
Nucleophilic Aromatic Substitution (
SNAr
)
Leaving Group / Byproduct
SO2
(gas)
SO32−
/
HSO3−
(aqueous salt)
Catalyst Requirement
Transition metal required (e.g., Pd)
Uncatalyzed (Thermally driven)
Stability
Moderate (Prone to oxidation)
High (Stable strong acid, pKa < 0)
Preferred Form
Lithium or Sodium Salt
Free acid or Zwitterion
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic checkpoints.
Objective: Synthesize a 2-aryl-5-cyanopyridine via C–C bond formation [1].
Preparation: In an oven-dried Schlenk flask under argon, combine lithium 5-cyanopyridine-2-sulfinate (2.0 equiv), the target aryl bromide (1.0 equiv),
K2CO3
(1.5 equiv),
Pd(OAc)2
(5 mol%), and
PCy3
(10 mol%).
Solvent Addition: Add anhydrous 1,4-dioxane. Causality: Dioxane is chosen because its boiling point (101°C) allows for sufficient thermal energy to drive the
SO2
extrusion step without degrading the catalyst.
Reaction: Heat the mixture to 110°C for 16 hours.
Validation Checkpoint: Monitor via TLC/LCMS. The successful extrusion of
SO2
is irreversible; the disappearance of the aryl bromide mass peak and the appearance of the cross-coupled product mass confirms transmetalation and reductive elimination have occurred.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate, and purify via silica gel chromatography.
Protocol B:
SNAr
Amination (Using Sulfonate)
Objective: Synthesize a 2-amino-5-cyanopyridine via C–N bond formation [2].
Preparation: Dissolve 5-cyanopyridine-2-sulfonic acid (1.0 equiv) in anhydrous DMSO.
Nucleophile Addition: Add the desired secondary amine (2.5 equiv). Causality: DMSO is an aprotic polar solvent. It heavily solvates cations but leaves the amine nucleophile unsolvated and highly reactive, lowering the activation energy required to form the Meisenheimer complex. The excess amine acts as an acid scavenger for the displaced sulfonic acid.
Reaction: Stir at 80°C for 4–6 hours.
Validation Checkpoint: The reaction mixture will often undergo a distinct color change (yellow/orange) indicative of the transient Meisenheimer complex formation. Complete consumption of the polar sulfonate starting material (which stays at the baseline on normal-phase TLC) validates the addition-elimination cycle.
Workup: Quench with water to precipitate the highly organic product. The displaced water-soluble sulfonate byproduct is easily removed via aqueous washing during extraction with ethyl acetate.
Visualizing the Reaction Logic
The following diagrams map the distinct mechanistic pathways dictated by the sulfur oxidation state.
Pd-catalyzed desulfinylative cross-coupling cycle of pyridine sulfinates.
Addition-elimination mechanism in SNAr of 5-cyanopyridine-2-sulfonate.
References
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 8(6), 4437-4442. 1
BenchChem Application Notes. (2025). "A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity." BenchChem. 2
Comparative efficacy of 5-Cyanopyridine-2-sulfinic acid salts in organic synthesis
Comparative Efficacy of 5-Cyanopyridine-2-sulfinic Acid Salts in Organic Synthesis: A Paradigm Shift in Heteroaryl Cross-Coupling Executive Summary The incorporation of the 5-cyano-2-pyridyl motif is a critical operation...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Efficacy of 5-Cyanopyridine-2-sulfinic Acid Salts in Organic Synthesis: A Paradigm Shift in Heteroaryl Cross-Coupling
Executive Summary
The incorporation of the 5-cyano-2-pyridyl motif is a critical operation in the synthesis of modern pharmaceuticals, agrochemicals, and functional materials. Historically, the transition-metal-catalyzed cross-coupling of 2-substituted pyridines has been one of the most notorious challenges in synthetic organic chemistry. This guide provides an objective, data-driven comparison of 5-cyanopyridine-2-sulfinic acid salts against traditional alternatives, detailing the mechanistic causality behind their superior performance and providing self-validating experimental protocols for their application.
The Mechanistic Paradigm Shift: Why Boronates Fail and Sulfinates Succeed
To understand the superiority of 5-cyanopyridine-2-sulfinic acid salts (typically utilized as sodium or lithium salts), we must examine the chemical causality of reagent failure in traditional pathways.
In standard Suzuki-Miyaura couplings, 2-pyridylboronates suffer from rapid protodeboronation. The adjacent nitrogen lone pair coordinates to the empty p-orbital of the boron atom, polarizing the C–B bond and facilitating rapid hydrolytic cleavage ()[1]. This intrinsic instability results in coupling yields frequently falling below 20%, rendering late-stage functionalization and library synthesis unviable[1].
Conversely, 5-cyanopyridine-2-sulfinates bypass this degradation pathway entirely. Sulfinic acid salts are highly stable, shelf-storable solids. During the palladium-catalyzed desulfinylative cross-coupling mechanism, the sulfinate undergoes transmetalation with the Pd(II) oxidative addition complex. Crucially, the 2-pyridyl nitrogen then coordinates to the palladium center, forming a highly stable, chelated Pd(II) sulfinate resting state ()[2]. This chelation prevents premature decomposition. The turnover-limiting step is the thermal extrusion of SO₂, which cleanly yields the biaryl product upon reductive elimination[2].
Figure 1: Catalytic cycle of Pd-catalyzed desulfinylative cross-coupling with 2-pyridyl sulfinates.
Comparative Efficacy Data
When benchmarking 5-cyanopyridine-2-sulfinic acid sodium salt against its boronate and stannane counterparts, empirical data heavily favors the sulfinate in terms of yield, stability, and environmental impact.
Performance Metric
5-Cyanopyridine-2-sulfinic acid (Na salt)
5-Cyanopyridine-2-boronic acid (MIDA/Pinacol)
5-Cyanopyridin-2-ylstannane
Reagent Stability
High (Shelf-stable crystalline solid)
Low (Prone to rapid protodeboronation)
Moderate (Moisture and air sensitive)
Cross-Coupling Yield
> 80% (Broad substrate scope)
< 20% (Often fails completely)
50% - 70%
Catalyst Resting State
Highly stable chelated Pd(II) sulfinate
Unstable, transient Pd(II) species
Pd(II) Stannyl complex
Toxicity & Byproducts
Low (Releases SO₂ gas and NaX salt)
Low (Releases benign Boric acid)
High (Generates toxic organotin waste)
Scalability & Utility
Excellent (Ideal for late-stage library synthesis)
Poor (Unreliable for complex targets)
Limited (Restricted by purification difficulty)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific observable milestones to confirm mechanistic fidelity.
Objective: Coupling of 5-cyanopyridine-2-sulfinic acid sodium salt with an aryl bromide.
Causality of Reagents:
1,4-Dioxane: Selected as the solvent due to its high boiling point; the thermal extrusion of SO₂ requires temperatures of ~150 °C.
PCy₃ (Tricyclohexylphosphine): This electron-rich, bulky ligand facilitates the initial oxidative addition of the aryl halide and stabilizes the Pd(0) intermediate.
K₂CO₃: Potassium carbonate serves a dual mechanistic purpose. The K⁺ cation significantly accelerates the transmetalation step, while the carbonate anion acts as an SO₂ sponge, preventing the extruded sulfur dioxide from poisoning the palladium catalyst ()[2].
Step-by-Step Workflow:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-cyanopyridine-2-sulfinic acid sodium salt (2.0 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv).
Inert Atmosphere: Seal the tube with a rubber septum, evacuate, and backfill with dry Argon (repeat 3 times).
Solvent Addition: Inject anhydrous 1,4-dioxane (to reach 0.2 M concentration) via syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 150 °C.
Validation Checkpoint 1 (Visual): Within 15-30 minutes at 150 °C, the evolution of micro-bubbles (SO₂ gas) should be observable, and the reaction mixture will transition from a pale yellow suspension to a dark amber solution. This visual cue validates active catalyst turnover and SO₂ extrusion.
Reaction Monitoring: Stir vigorously for 18 hours.
Validation Checkpoint 2 (Analytical): Analyze a 10 µL aliquot via LC-MS. The chromatogram must show complete consumption of the aryl bromide and the emergence of the product mass [M+H]⁺. The absence of a desbromo-arene byproduct confirms that premature decomposition (common in boronates) has been successfully suppressed.
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.
Photoredox Applications: Beyond Cross-Coupling
Beyond thermal cross-coupling, 5-cyanopyridine-2-sulfinates serve as powerful radical precursors in visible-light photoredox catalysis. Under single-electron transfer (SET) conditions, the sulfinate is oxidized to a sulfonyl radical. Depending on the reaction conditions and the presence of specific trapping agents, this intermediate can either add directly to alkenes (sulfonylation) or extrude SO₂ to generate a highly nucleophilic pyridyl radical for Minisci-type heteroarylation ()[3].
Figure 2: Photoredox-mediated divergent radical pathways of 5-cyanopyridine-2-sulfinate salts.
Protocol 2: Photoredox-Mediated Sulfonylation of Alkenes
Objective: Visible-light-induced addition of the 5-cyanopyridine-2-sulfonyl radical to an unactivated alkene.
Causality of Reagents: fac-Ir(ppy)₃ is chosen as the photocatalyst because its long-lived triplet excited state possesses the appropriate oxidation potential to undergo SET with the sulfinate anion, efficiently generating the active sulfonyl radical without requiring harsh chemical oxidants[3].
Step-by-Step Workflow:
Preparation: In a transparent borosilicate glass vial, combine 5-cyanopyridine-2-sulfinic acid sodium salt (1.5 equiv), alkene (1.0 equiv), and fac-Ir(ppy)₃ (2 mol%).
Solvent & Degassing: Add DMSO (0.1 M). Degas the mixture via the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen, which would otherwise quench the excited photocatalyst.
Validation Checkpoint 1 (Photophysical): Prior to bulk irradiation, briefly expose the vial to a standard UV TLC lamp (365 nm). The characteristic bright green luminescence of Ir(ppy)₃ should be visibly quenched compared to a control vial lacking the sulfinate salt, confirming successful formation of the electron donor-acceptor complex.
Irradiation: Irradiate the vial with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 12 hours, utilizing a cooling fan to maintain ambient temperature.
Validation Checkpoint 2 (Analytical): TLC analysis (Hexanes/EtOAc) should reveal the disappearance of the alkene starting material and the formation of a highly polar, UV-active spot corresponding to the β-pyridyl alkyl sulfone product.
Workup: Quench with water, extract with dichloromethane, dry over Na₂SO₄, and purify via automated flash chromatography.
References
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 8(6), 4437-4442. URL:[Link]
de Gombert, A., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(11), 5360-5368. URL:[Link]
Jiang, M., et al. (2021). "Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways." Chemical Science, 12(11), 4028-4033. URL:[Link]
A Comprehensive Guide to the Safe Disposal of 5-Cyanopyridine-2-sulfinic acid
This document provides essential procedural guidance for the safe handling and disposal of 5-Cyanopyridine-2-sulfinic acid. As a specialized laboratory chemical, the absence of a specific Safety Data Sheet (SDS) necessit...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential procedural guidance for the safe handling and disposal of 5-Cyanopyridine-2-sulfinic acid. As a specialized laboratory chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, drawing upon data from structurally related compounds, including cyanopyridines and pyridine sulfonic acids. This guide is intended for researchers, scientists, and drug development professionals who handle this or similar reagents. The primary directive is to treat this compound as hazardous waste and entrust its final disposal to certified professionals.
Hazard Assessment and Chemical Profile: A Precautionary Approach
Due to its hybrid structure, 5-Cyanopyridine-2-sulfinic acid must be presumed to possess multiple hazard characteristics. The pyridine ring and nitrile group suggest potential toxicity, while the sulfinic acid moiety implies corrosivity and instability.[1][2][3][4] Sulfinic acids are known to be unstable, potentially undergoing disproportionation or autoxidation. Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is toxic, corrosive, and potentially reactive.
Classification must be confirmed by a certified EHS professional.[10][11]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling 5-Cyanopyridine-2-sulfinic acid in any capacity, including for disposal, the following minimum PPE is mandatory.[8][12]
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended. Nitrile gloves may offer limited protection and should be changed immediately upon contact.[8][13]
Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are essential. An impervious apron is also recommended.
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation.[13][14]
Step-by-Step Disposal Procedures
The core principle for disposing of 5-Cyanopyridine-2-sulfinic acid is containment and professional removal. DO NOT attempt to neutralize or chemically treat this waste in the laboratory, as its reactivity is not fully characterized and could lead to hazardous reactions.[15] DO NOT dispose of this chemical down the drain or in regular trash.[1][8]
Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. If outside a hood, evacuate the immediate area and ensure adequate ventilation.[1][14]
Don PPE: Wear the full PPE as described in Section 2.
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[1] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) jug).[1][13]
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
Package Contaminated Materials: All cleaning materials, including gloves and wipes, must be placed in the same hazardous waste container.[1]
Label and Store: Seal and label the container according to the procedure in Protocol 2.
Protocol 2: Bulk Waste Collection and Storage
Select a Waste Container: Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid. The container must be in good condition.[8][13]
Segregate Waste: Dedicate this container solely to 5-Cyanopyridine-2-sulfinic acid and directly contaminated items (e.g., weigh boats, pipette tips). Do not mix with other waste streams, especially strong oxidizing agents, acids, or bases.[2][13]
Label the Container Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state:
The words "Hazardous Waste"
The full chemical name: "5-Cyanopyridine-2-sulfinic acid"
Store Safely: Keep the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin in a cool, dry, well-ventilated location, away from incompatible materials.[8][13]
Arrange for Professional Disposal: Once the container is full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][8] The recommended disposal method is high-temperature incineration.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points for the safe disposal of 5-Cyanopyridine-2-sulfinic acid.
Caption: Disposal decision workflow for 5-Cyanopyridine-2-sulfinic acid.
Critical Incompatibilities
To prevent dangerous reactions, waste containing 5-Cyanopyridine-2-sulfinic acid must be kept separate from the following materials:
Water/Moisture: While some related compounds are water-soluble, sulfinic acids can be unstable, and cyanopyridines may hydrolyze under certain conditions. Store in a dry environment.[4][16]
By adhering to these stringent protocols, you ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The foundational principle is clear: treat 5-Cyanopyridine-2-sulfinic acid with respect for its potential hazards and leave its ultimate disposal to trained professionals.
Personal protective equipment for handling 5-Cyanopyridine-2-sulfinic acid
As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic safety protocol. This is a critical error when handling bifunctional molecules like 5-Cyanopyridine-2-sulfini...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe laboratories treating all organic acids with a generic safety protocol. This is a critical error when handling bifunctional molecules like 5-Cyanopyridine-2-sulfinic acid (CAS: 2166910-83-2) [1]. This compound demands a tailored, rigorous approach because its hazard profile is synergistic.
To build a truly safe laboratory environment, we must move beyond basic checklists and understand the causality behind our safety protocols. Every piece of Personal Protective Equipment (PPE) and every operational step must act as a self-validating system designed to interrupt specific mechanisms of toxicity.
Risk Assessment & Hazard Causality
The hazard profile of 5-Cyanopyridine-2-sulfinic acid is dictated by its two highly reactive moieties, each requiring specific defensive strategies:
The Cyanopyridine Ring (Systemic Toxicity): Aromatic nitriles exhibit significant acute toxicity. In vivo metabolism of cyanopyridines by hepatic microsomal enzymes can lead to the liberation of cyanide ions (CN⁻)[2]. Cyanide is a potent inhibitor of cellular respiration via the blockade of cytochrome c oxidase. Furthermore, thermal degradation or aerosolization of cyanopyridine derivatives can produce highly toxic, synergistic degradants[3].
The Sulfinic Acid Group (Localized Corrosivity): Sulfinic acids (-SO₂H) are highly reactive intermediates. Upon contact with biological tissues, they rapidly protonate skin moisture and can oxidize to sulfonic acids. More critically, they participate in the formation of disulfide bonds with cysteine residues in skin proteins[4]. This covalent protein modification not only causes severe chemical burns but can also trigger immune-mediated skin rashes via sulfotransferase pathways[5].
Toxicological Mechanism & PPE Intervention Pathway
Caption: Mechanistic pathway of 5-Cyanopyridine-2-sulfinic acid toxicity and targeted PPE interventions.
Mandatory Personal Protective Equipment (PPE) Matrix
To effectively block the pathways outlined above, a multi-layered PPE strategy is required[6]. Standard safety glasses and single-layer latex gloves are fundamentally insufficient for handling reactive sulfinic acids[7].
PPE Category
Quantitative Specification
Mechanistic Rationale & Self-Validation
Hand Protection
Inner Glove: Nitrile, 5 mil (0.12 mm)Outer Glove: Nitrile, >15 mil (0.38 mm)Breakthrough: >480 mins
Sulfinic acids can permeate thin barriers via localized degradation. Validation: Inflate outer gloves with air to check for micro-tears prior to donning.
Eye/Face Protection
Chemical safety goggles (ANSI Z87.1/EN166) + Full face shield
Protects against micro-particulate aerosolization and highly corrosive splashes. Standard glasses allow vapor ingress to ocular mucosa.
Body Protection
Flame-resistant, chemical-resistant lab coat (e.g., Nomex or treated cotton)
Prevents dermal absorption of cyano-derivatives. Validation: Ensure coat is buttoned to the neck with tight-fitting cuffs.
Respiratory
Certified Chemical Fume Hood (Face velocity: 80-120 fpm)
Primary defense against inhalation of liberated cyanide or sulfur oxide fumes. If a hood is unavailable, a NIOSH-approved P100/Organic Vapor respirator is mandatory[6].
Operational Workflow & Handling Protocol
Do not simply follow steps; verify them. This self-validating protocol ensures that engineering controls and PPE work in tandem.
Step 1: Engineering Control Validation
Turn on the chemical fume hood and check the digital monitor. Do not proceed unless the face velocity is confirmed between 80 and 120 feet per minute (fpm).
Clear the hood of unnecessary clutter to prevent airflow turbulence.
Place an anti-static weighing mat inside the hood to prevent the aerosolization of the fine crystalline powder.
Step 2: PPE Donning Sequence
Inspect the chemical-resistant lab coat for chemical stains or degradation; button fully.
Wash and dry hands thoroughly. Don the inner pair of 5-mil nitrile gloves.
Don chemical safety goggles, ensuring a tight seal against the face, followed by the face shield.
Don the outer pair of >15-mil nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Compound Handling
Conduct all weighing and transferring exclusively within the certified fume hood[7].
Use dedicated, grounded metal spatulas. Avoid plastic spatulas, which can generate static electricity and cause the powder to aerosolize.
Once the required mass is transferred to the reaction vessel, immediately seal both the source container and the reaction vessel before removing them from the anti-static mat.
Step 4: Doffing & Decontamination
Remove the outer gloves inside the fume hood by peeling them inside out. Dispose of them immediately in a designated solid hazardous waste container.
Wipe down the exterior of the sealed chemical container and the balance with a damp, disposable specialized chemical wipe.
Remove the face shield, goggles, and lab coat. Finally, remove the inner gloves and wash hands with copious amounts of soap and water.
Emergency Response & Spill Management
In the event of a spill, the primary risk is the generation of toxic dust and the subsequent release of irritating sulfur oxides or cyanide gas if exposed to incompatible chemicals (strong acids/bases)[6].
Evacuate & Isolate: Immediately alert personnel and restrict access to the area.
Upgrade PPE: Responders must wear a NIOSH-approved respirator with an organic vapor/acid gas cartridge if the spill is outside the fume hood.
Containment: Do not use water initially, as it can spread the acid. Cover the spill with an inert, dry absorbent material (e.g., dry sand or vermiculite).
Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.
Neutralization: Wash the spill area with a mild, dilute alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize residual sulfinic acid, followed by a thorough water rinse.
Disposal and Quenching Plan
Because 5-Cyanopyridine-2-sulfinic acid contains both a reactive acid and a nitrile group, it cannot be disposed of in standard organic waste streams without prior quenching.
Quenching Methodology:
Dilution: In a fume hood, slowly add the residual 5-Cyanopyridine-2-sulfinic acid to a stirred ice-water bath.
Mild Neutralization: Slowly add a mild base, such as saturated Sodium Bicarbonate (
NaHCO3
), dropwise. Caution: Do not use strong bases (like
NaOH
) as the heat of neutralization can cause the cyano group to decompose, releasing toxic byproducts.
Verification: Test the pH of the solution using indicator paper until it reaches a stable pH of 7-8.
Waste Segregation: Transfer the neutralized aqueous solution to a clearly labeled "Aqueous Organic Waste - Contains Nitriles/Sulfinates" container. Do not mix with halogenated waste.
Operational & Disposal Workflow
Caption: End-to-end operational and disposal workflow for 5-Cyanopyridine-2-sulfinic acid.
References
National Institutes of Health (NIH) / PMC. "Targeting the Redox Balance in Inflammatory Skin Conditions." Available at: [Link]
American Chemical Society (ACS). "Production of 3-Cyanopyridine upon Vaping Nicotinamide and Evaluation of the Toxicological Effects of Individual and Combined Exposures." Available at:[Link]
American Chemical Society (ACS). "Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash." Available at: [Link]